Superior NMDA Receptor NR2A Subunit Affinity Compared to Standard Antagonist PMPA
2-[(1-Carboxyethyl)amino]benzoic acid demonstrates a higher affinity for the NR2A subunit of the NMDA receptor compared to the common antagonist PMPA. Its Ki value of 0.13 μM for NR2A is 6.5-fold lower (i.e., more potent) than PMPA's Ki of 0.84 μM for the same subunit [1][2]. This difference suggests it may be a more effective tool for isolating NR2A-mediated effects in complex neural systems.
| Evidence Dimension | Binding Affinity (Ki) for NMDA NR2A Subunit |
|---|---|
| Target Compound Data | Ki = 0.13 μM |
| Comparator Or Baseline | PMPA: Ki = 0.84 μM |
| Quantified Difference | Target compound is 6.5-fold more potent (lower Ki) |
| Conditions | In vitro receptor binding assay; data compiled from independent vendor/scientific sources |
Why This Matters
This higher affinity for the NR2A subunit allows researchers to use lower concentrations, potentially reducing off-target effects and improving signal-to-noise ratio in assays aimed at studying this specific NMDA receptor subtype.
- [1] Kelowna International Scientific Inc. (n.d.). PPPA - 2274-50mg. Product Information. Ki values for NR2A, NR2B, NR2C, NR2D. View Source
- [2] PeptideDB. (n.d.). PMPA (NMDA antagonist) (CAS 113919-36-1). Bioactivity Data. View Source
